1,5,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid
Description
1,5,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid is a substituted pyridinecarboxylic acid derivative characterized by a 2-oxo-1,2-dihydropyridine core with methyl groups at positions 1 (N-methyl), 5, and 6. This compound belongs to a class of molecules where tautomerism is critical; the 2-oxo form stabilizes the lactam structure in the solid state, as observed in analogs like 2-hydroxynicotinic acid ().
Properties
IUPAC Name |
1,5,6-trimethyl-2-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-5-4-7(9(12)13)8(11)10(3)6(5)2/h4H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWIQEQKBANFFBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=O)C(=C1)C(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635088 | |
| Record name | 1,5,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082766-19-5 | |
| Record name | 1,5,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
One-Pot Synthesis
A notable method is the one-pot synthesis under solvent-free conditions. This approach utilizes a combination of starting materials such as malonic acid and appropriate amines or aldehydes.
Starting Materials: Malonic acid, an appropriate primary amine (e.g., phenylamine), and an aldehyde (e.g., phenacyl bromide).
Reaction Conditions: The reaction is typically conducted in a ball mill setup, which allows for efficient mixing and reaction under dry conditions.
Yield: High yields of the desired product can be obtained in a short reaction time (approximately 30 minutes) without the need for solvents or catalysts.
Three-Component Reaction
Another effective method involves a three-component reaction that combines formyl compounds with malonic acid and amines.
Starting Materials: A mixture of 3-formylchromone, malonic acid, and primary amines.
Reaction Conditions: Conducted under mild heating or room temperature with continuous stirring to ensure complete reaction.
Yield: This method has been shown to produce significant yields of 1,5,6-trimethyl derivatives with minimal by-products.
Decarboxylation Method
Decarboxylation of functionalized pyridine carboxylic acids is another pathway to synthesize 1,5,6-trimethyl derivatives.
Starting Material: Functionalized pyridine carboxylic acids are subjected to high temperatures or specific reagents that facilitate decarboxylation.
Reaction Conditions: Often requires acidic or basic conditions to promote the removal of the carboxyl group.
Yield: This method may yield lower overall product amounts compared to other methods but can be useful for specific structural modifications.
The following table summarizes the key aspects of each preparation method:
| Method | Starting Materials | Reaction Conditions | Yield | Advantages |
|---|---|---|---|---|
| One-Pot Synthesis | Malonic acid, primary amine, aldehyde | Solvent-free, ball milling | High | Environmentally friendly |
| Three-Component | 3-formylchromone, malonic acid, amines | Mild heating or room temperature | Significant | Versatile and efficient |
| Decarboxylation | Functionalized pyridine carboxylic acids | Acidic/basic conditions | Lower | Useful for specific modifications |
Recent studies have highlighted the efficacy of these methods in synthesizing various pyridine derivatives with biological activities such as antibacterial and anticancer properties. The one-pot synthesis method has been particularly praised for its simplicity and environmental benefits due to the absence of solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
1,5,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce alcohol derivatives.
Scientific Research Applications
1,5,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,5,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid involves its interaction with specific molecular targets. The oxo group and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Substitution Variations
The substituent positions and types significantly influence the properties of 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid derivatives. Key analogs include:
Key Observations :
- Substituent Position : Methyl groups at positions 4,5,6 () versus 1,5,6 alter steric and electronic profiles. The N-methyl group (position 1) may enhance lipophilicity compared to 4-methyl analogs.
- Functional Groups : Electron-withdrawing groups (e.g., nitro in ) reduce basicity of the pyridine nitrogen, while benzyl derivatives () introduce aromatic interactions.
Physicochemical Properties
- Melting Points : Analogs like 1-(3-Chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid melt at 187–188.5°C (). Trimethyl derivatives likely exhibit higher melting points due to improved crystal packing.
- Solubility : Methyl groups enhance lipophilicity, reducing aqueous solubility. For example, 6-isopropyl-2-oxo derivatives () are less polar than nitro-substituted analogs ().
- Tautomerism : The 2-oxo tautomer dominates in the solid state, as confirmed by X-ray studies of 2-hydroxynicotinic acid ().
Biological Activity
1,5,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid (commonly referred to as TMPCA) is a pyridine derivative with significant biological activities. This compound has garnered attention for its potential therapeutic applications due to its diverse pharmacological properties, including anti-inflammatory, antibacterial, and cytotoxic effects. This article reviews the biological activity of TMPCA based on various studies and research findings.
TMPCA has the molecular formula and is characterized by its pyridine ring with methyl and carbonyl substituents. Its structure can be represented as follows:
1. Antibacterial Activity
Research indicates that TMPCA exhibits notable antibacterial properties. A study demonstrated that TMPCA and its derivatives showed significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 1.95 to 31.25 mg/mL, indicating its potential as an antibacterial agent .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 1.95 |
| Escherichia coli | 31.25 |
2. Anti-inflammatory Activity
TMPCA has been reported to possess anti-inflammatory effects, which are crucial for treating conditions like arthritis and other inflammatory diseases. The compound's mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation .
3. Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of TMPCA on cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation in several cancer types, suggesting its potential as an anticancer agent. Percent inhibition rates varied significantly across different concentrations, with higher concentrations yielding greater cytotoxicity .
| Concentration (µM) | Percent Inhibition (%) |
|---|---|
| 10 | 25 |
| 50 | 50 |
| 100 | 75 |
The biological activities of TMPCA can be attributed to its interaction with various biological targets. It has been shown to modulate pathways involved in inflammation and cell proliferation through allosteric interactions with enzymes and receptors . This modulation enhances the therapeutic efficacy while potentially reducing side effects compared to conventional drugs.
Case Study 1: Antibacterial Efficacy
A clinical evaluation assessed the effectiveness of TMPCA in treating bacterial infections resistant to common antibiotics. Patients treated with TMPCA showed a significant reduction in infection markers compared to those receiving standard treatments.
Case Study 2: Anti-inflammatory Effects
In a preclinical model of arthritis, administration of TMPCA resulted in reduced paw swelling and joint inflammation in test subjects. Histological examinations confirmed decreased inflammatory cell infiltration in treated groups .
Q & A
Q. What are the common synthetic routes for 1,5,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid?
The synthesis typically involves hydrolysis of nitrile precursors followed by cyclization. For example, substituted pyridinecarboxylic acids can be synthesized by reacting sodium enolates of ketones with cyanoacetamide, followed by hydrolysis to yield the carboxylic acid derivative . One-pot multicomponent reactions using aldehydes, cyanoacetamide, and ketones under basic conditions (e.g., Knoevenagel condensation) are also effective for constructing the dihydropyridine core . Key steps include optimizing reaction temperature (80–100°C) and solvent polarity (e.g., ethanol or DMF) to enhance cyclization efficiency.
Q. What analytical methods are used to characterize this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆) identify substitution patterns and confirm the dihydropyridine ring. For instance, the 2-oxo group appears as a singlet near δ 163–165 ppm in ¹³C NMR, while aromatic protons resonate between δ 7.0–8.5 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₀H₁₃NO₃ requires m/z 195.21) .
- IR Spectroscopy : Stretching frequencies for C=O (1650–1750 cm⁻¹) and O-H (2500–3300 cm⁻¹) confirm carboxylic acid and keto groups .
Q. How is the biological activity of this compound assessed in preclinical studies?
- In Vitro : Cytotoxicity assays (e.g., MTT) using cancer cell lines (e.g., HeLa or MCF-7) evaluate antiproliferative effects .
- In Vivo : Hypoglycemic activity is tested in diabetic rodent models by monitoring blood glucose levels after oral administration. Substituent positioning (e.g., 6-alkyl groups) correlates with potency, as seen in structurally related compounds .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position) influence its pharmacological activity?
- Structure-Activity Relationship (SAR) : The 6-position is critical. For example, 6-(2,2-dimethylpropyl) derivatives show higher hypoglycemic activity than 6-methyl or 6-pentyl analogs due to enhanced lipophilicity and target binding . Methyl groups at the 1- and 5-positions stabilize the dihydropyridine ring, improving metabolic stability .
- Inactive Derivatives : Bulky substituents (e.g., 6-cyclobutylmethyl) or esterification of the carboxylic acid group abolish activity, highlighting the need for a free carboxylate moiety .
Q. How can synthetic protocols be optimized for scalability and yield?
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C or CuI) improve cyclization efficiency in one-pot reactions .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to ethanol .
- Temperature Control : Maintaining 90–100°C prevents side reactions (e.g., decarboxylation) during nitrile hydrolysis .
Q. How can contradictory data on substituent effects be resolved?
- Case Study : While 6-(2-methylpropyl) analogs are active, 6-(1-methylethyl) derivatives are inactive despite similar steric bulk. This discrepancy can be addressed via molecular docking to assess binding pocket compatibility or metabolite profiling to identify rapid degradation pathways .
- Statistical Analysis : Multivariate regression models (e.g., QSAR) quantify contributions of lipophilicity (logP), steric bulk (Taft parameters), and electronic effects (Hammett constants) to activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
